molecular formula C22H27ClN2O5 B11356359 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11356359
M. Wt: 434.9 g/mol
InChI Key: TYBYTTPXQIBEBU-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-chlorophenyl group, a morpholine ring, and three methoxy groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Formation of the Benzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Introduction of the 4-Chlorophenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 4-chlorophenyl group onto the benzamide core.

    Morpholine Ring Addition: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable precursor reacts with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide
  • N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide
  • N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide stands out due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H27ClN2O5

Molecular Weight

434.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H27ClN2O5/c1-27-19-12-16(13-20(28-2)21(19)29-3)22(26)24-14-18(25-8-10-30-11-9-25)15-4-6-17(23)7-5-15/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,24,26)

InChI Key

TYBYTTPXQIBEBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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